
2-bromo-N-(2-bromo-4-nitrophenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-bromo-4-nitrophenyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, nitro, and methoxy functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-bromo-4-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of 3,4,5-trimethoxybenzoic acid, followed by the nitration of the resulting product to introduce the nitro group. The final step involves the coupling of the brominated and nitrated intermediates under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-bromo-4-nitrophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
2-bromo-N-(2-bromo-4-nitrophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-bromo-4-nitrophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of bromine and nitro groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-nitroaniline: Shares similar bromine and nitro functional groups.
2-bromo-4-nitrophenol: Contains bromine and nitro groups but differs in the overall structure.
2-bromo-N,N-dimethyl-4-nitroaniline: Similar functional groups but with different substituents.
Uniqueness
2-bromo-N-(2-bromo-4-nitrophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of multiple functional groups, including bromine, nitro, and methoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and biological activities, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C16H14Br2N2O6 |
|---|---|
Molecular Weight |
490.1 g/mol |
IUPAC Name |
2-bromo-N-(2-bromo-4-nitrophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H14Br2N2O6/c1-24-12-7-9(13(18)15(26-3)14(12)25-2)16(21)19-11-5-4-8(20(22)23)6-10(11)17/h4-7H,1-3H3,(H,19,21) |
InChI Key |
UMNLVZQKHFAVFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


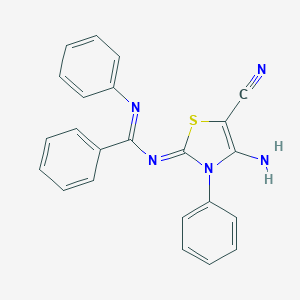
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B254775.png)
![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B254782.png)
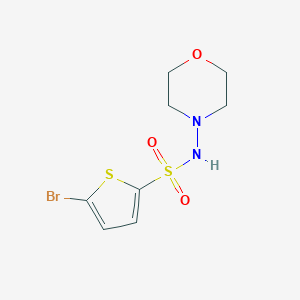
![4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B254790.png)

![PROP-2-EN-1-YL 2-[1-(4-ETHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B254796.png)
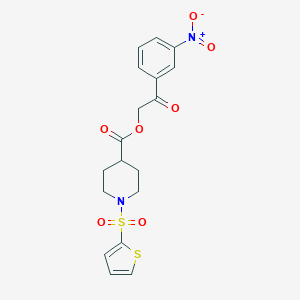

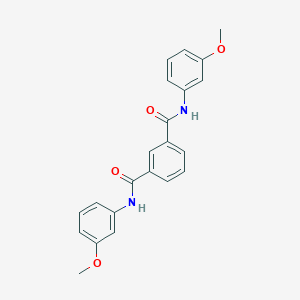
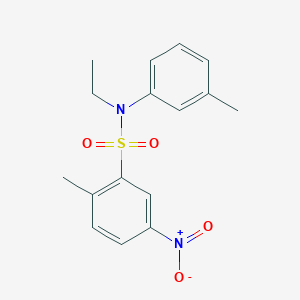
![5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254814.png)
![5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254815.png)
